molecular formula C10H7F2NO2 B12861814 1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone

1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12861814
M. Wt: 211.16 g/mol
InChI Key: IWCQJYPWRYKIJL-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with a suitable difluoromethylating agent under specific conditions. One common method includes the use of difluoromethyl ketones as starting materials, which undergo cyclization with 2-aminophenol to form the benzoxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, benzoxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

1-[5-(difluoromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H7F2NO2/c1-5(14)10-13-7-4-6(9(11)12)2-3-8(7)15-10/h2-4,9H,1H3

InChI Key

IWCQJYPWRYKIJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C(F)F

Origin of Product

United States

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